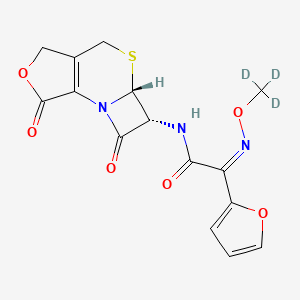
Myoferlin inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myoferlin inhibitor 1 is a small molecule compound designed to target and inhibit the function of myoferlin, a protein that plays a crucial role in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling. Myoferlin is overexpressed in several types of cancer, such as pancreatic ductal adenocarcinoma and breast cancer, where it contributes to tumor progression and metastasis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of myoferlin inhibitor 1 involves the creation of 1,5-diaryl-1,2,4-triazole derivatives. The process typically includes the following steps:
Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving hydrazine and an appropriate aryl aldehyde under acidic conditions.
Substitution Reactions: The triazole core undergoes substitution reactions with various aryl halides to introduce the desired aryl groups at the 1 and 5 positions of the triazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Myoferlin inhibitor 1 primarily undergoes substitution reactions during its synthesis. Additionally, it may participate in other reactions such as:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the triazole ring, potentially altering the compound’s activity.
Common Reagents and Conditions:
Substitution Reactions: Aryl halides, hydrazine, and aryl aldehydes are commonly used reagents. Acidic conditions and catalysts such as palladium or copper may be employed to facilitate the reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which may exhibit different biological activities depending on the nature and position of the substituents .
科学研究应用
Myoferlin inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: The compound is extensively studied for its potential to inhibit tumor growth and metastasis in cancers such as pancreatic ductal adenocarcinoma and breast cancer. .
Cell Biology: this compound is used to study the role of myoferlin in cellular processes such as membrane repair, vesicle trafficking, and exocytosis.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting myoferlin.
Biochemical Studies: Researchers use this compound to investigate the biochemical pathways involving myoferlin, including its interactions with other proteins and its role in cellular signaling.
作用机制
Myoferlin inhibitor 1 exerts its effects by binding to the myoferlin protein and inhibiting its function. The compound specifically targets the C2D domain of myoferlin, which is crucial for its interaction with cellular membranes and other proteins. By inhibiting myoferlin, the compound disrupts various cellular processes, including:
相似化合物的比较
Myoferlin inhibitor 1 is unique in its ability to specifically target the C2D domain of myoferlin. there are other compounds with similar mechanisms of action:
WJ460: This compound also targets myoferlin and has shown promising anti-tumor effects in breast cancer.
E4: A derivative of 1,5-diaryl-1,2,4-triazole, E4 has improved water solubility and metabolic stability compared to WJ460.
Other Triazole Derivatives: Various 1,5-diaryl-1,2,4-triazole derivatives have been synthesized and studied for their ability to inhibit myoferlin.
属性
分子式 |
C26H28N6O2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C26H28N6O2/c1-3-23-30-25(24-28-17-22(34-2)18-29-24)32(31-23)21-14-9-13-20(16-21)26(33)27-15-8-7-12-19-10-5-4-6-11-19/h4-6,9-11,13-14,16-18H,3,7-8,12,15H2,1-2H3,(H,27,33) |
InChI 键 |
AASLOEMOCBUITM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=N1)C2=NC=C(C=N2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



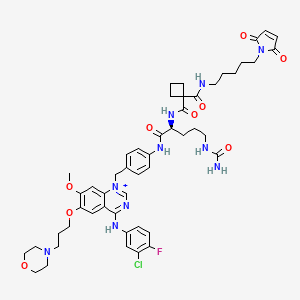
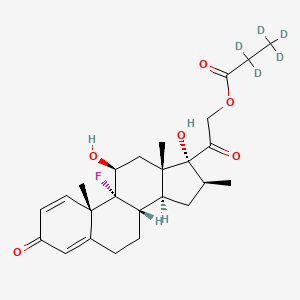
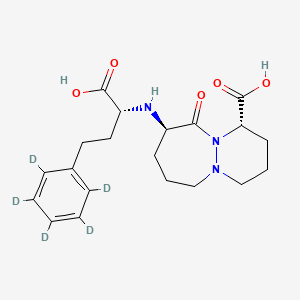
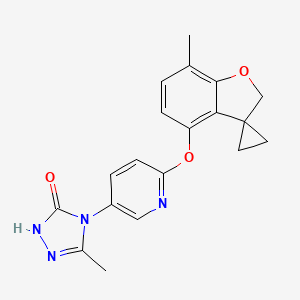
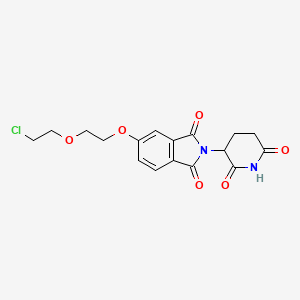
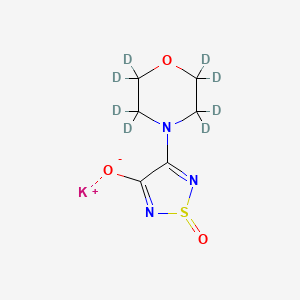
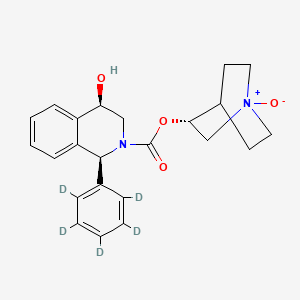


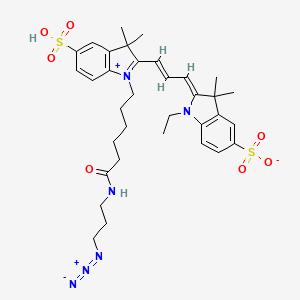
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
